molecular formula C22H26ClN3O3 B250899 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

カタログ番号: B250899
分子量: 415.9 g/mol
InChIキー: GKSUQNVIRMKTDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In

作用機序

ACY-1215 inhibits the activity of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide, which is a key regulator of protein degradation and trafficking. This compound is responsible for the deacetylation of α-tubulin, which is necessary for the proper function of the microtubule network. ACY-1215 disrupts this process, leading to the accumulation of misfolded proteins and the induction of apoptosis in cancer cells. It also reduces neuroinflammation by inhibiting the activation of microglia and astrocytes, which are responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of ACY-1215 are diverse and depend on the specific disease being treated. In cancer, ACY-1215 induces cell cycle arrest and apoptosis in cancer cells. It also sensitizes cancer cells to other chemotherapeutic agents. In neurodegenerative diseases, ACY-1215 improves cognitive function and reduces neuroinflammation. In inflammatory disorders, it reduces inflammation and tissue damage.

実験室実験の利点と制限

The advantages of using ACY-1215 in lab experiments include its specificity for N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide, its ability to induce apoptosis in cancer cells, and its anti-inflammatory properties. However, there are also limitations to using ACY-1215 in lab experiments. For example, it may have off-target effects on other HDAC isoforms, which could complicate the interpretation of results. Additionally, the optimal dosage and treatment duration may vary depending on the specific disease being studied.

将来の方向性

There are several future directions for research on ACY-1215. One area of interest is the development of combination therapies that include ACY-1215 and other chemotherapeutic agents. Another area of interest is the use of ACY-1215 in combination with immunotherapy for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and treatment duration for ACY-1215 in different diseases. Finally, the potential off-target effects of ACY-1215 on other HDAC isoforms should be investigated further.
Conclusion
In conclusion, ACY-1215 is a small molecule inhibitor of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide that has potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. Its mechanism of action involves the disruption of protein degradation and trafficking, leading to the accumulation of misfolded proteins and the induction of apoptosis. While there are limitations to using ACY-1215 in lab experiments, there are also several future directions for research that could lead to the development of new therapies for these diseases.

合成法

The synthesis method of ACY-1215 involves several steps, starting with the reaction between 4-acetylpiperazine and 4-chloro-3,5-dimethylphenol to form 4-acetylpiperazine-1-yl-4-chloro-3,5-dimethylphenol. This intermediate product is then reacted with 2-(4-chloro-3,5-dimethylphenoxy)acetic acid to form ACY-1215. The final product is obtained after purification and characterization.

科学的研究の応用

ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth of multiple myeloma cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to other chemotherapeutic agents. In neurodegenerative diseases, ACY-1215 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease. In inflammatory disorders, it has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and multiple sclerosis.

特性

分子式

C22H26ClN3O3

分子量

415.9 g/mol

IUPAC名

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H26ClN3O3/c1-15-12-18(13-16(2)22(15)23)29-14-21(28)24-19-6-4-5-7-20(19)26-10-8-25(9-11-26)17(3)27/h4-7,12-13H,8-11,14H2,1-3H3,(H,24,28)

InChIキー

GKSUQNVIRMKTDT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C

正規SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。